4-Bromo-1-(trifluoromethyl)isoquinoline
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Overview
Description
4-Bromo-1-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound with the molecular formula C10H5BrF3N It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(trifluoromethyl)isoquinoline can be achieved through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, isoquinoline can be brominated in high yield by heating its hydrochloride with bromine in nitrobenzene . Another method involves the use of the Bischler–Napieralski reaction or the Pictet–Gams reaction to introduce the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-1-(trifluoromethyl)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)quinoline
- 4-Bromo-8-iodo-2-(trifluoromethyl)quinoline
- 1-(Trifluoromethyl)isoquinoline
Comparison: 4-Bromo-1-(trifluoromethyl)isoquinoline is unique due to the specific positioning of the bromine and trifluoromethyl groups on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .
Properties
Molecular Formula |
C10H5BrF3N |
---|---|
Molecular Weight |
276.05 g/mol |
IUPAC Name |
4-bromo-1-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H5BrF3N/c11-8-5-15-9(10(12,13)14)7-4-2-1-3-6(7)8/h1-5H |
InChI Key |
LYWLGBOIDJJMLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2C(F)(F)F)Br |
Origin of Product |
United States |
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